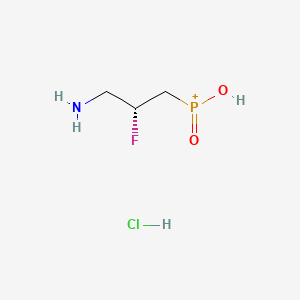
Lesogaberan hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
AZD-3355 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AZD-3355 (hydrochloride) has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of GABAB receptor agonists and their interactions with other molecules.
Biology: It is used to investigate the role of GABAB receptors in various biological processes, including neurotransmission and muscle relaxation.
Medicine: It is primarily investigated for its potential use in treating GERD by improving the function of the lower esophageal sphincter. .
Mechanism of Action
AZD-3355 (hydrochloride) exerts its effects by acting as a selective GABAB receptor agonist. It binds to GABAB receptors, leading to the activation of these receptors and subsequent modulation of neurotransmission. This results in the inhibition of transient lower esophageal sphincter relaxations (TLESRs), which helps reduce the symptoms of GERD. The molecular targets involved include GABAB receptors, and the pathways include the modulation of neurotransmitter release and muscle relaxation .
Comparison with Similar Compounds
AZD-3355 (hydrochloride) is unique in its selective action on GABAB receptors. Similar compounds include:
Baclofen: Another GABAB receptor agonist used to treat muscle spasticity and GERD.
Phenibut: A GABAB receptor agonist used for its anxiolytic and nootropic effects.
GABOB (γ-amino-β-hydroxybutyric acid): A GABAB receptor agonist with potential therapeutic applications in neurology.
Compared to these compounds, AZD-3355 (hydrochloride) offers a more targeted approach to treating GERD by specifically improving the function of the lower esophageal sphincter .
Properties
Molecular Formula |
C3H9ClFNO2P+ |
|---|---|
Molecular Weight |
176.53 g/mol |
IUPAC Name |
[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium;hydrochloride |
InChI |
InChI=1S/C3H7FNO2P.ClH/c4-3(1-5)2-8(6)7;/h3H,1-2,5H2;1H/p+1/t3-;/m1./s1 |
InChI Key |
CJVIVHIKWIZWOJ-AENDTGMFSA-O |
Isomeric SMILES |
C([C@H](C[P+](=O)O)F)N.Cl |
Canonical SMILES |
C(C(C[P+](=O)O)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


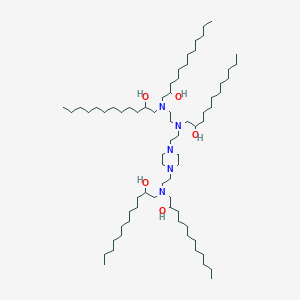
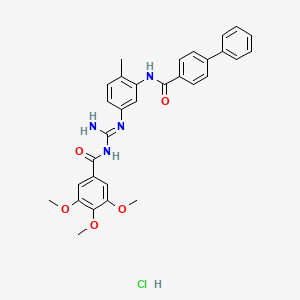
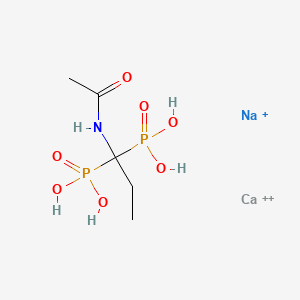
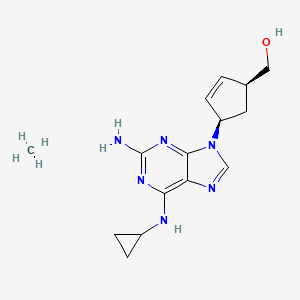
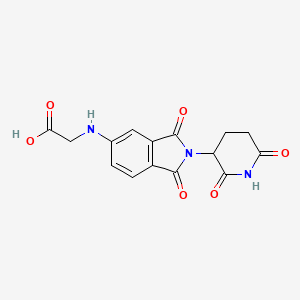
![[(2R)-3-[3-(2-methoxyethoxy)propylcarbamoyloxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B10828232.png)


![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;methane;sulfuric acid](/img/structure/B10828274.png)
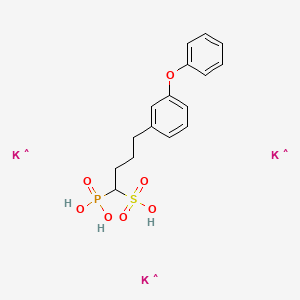
![9-ethyl-3-[1-(4-methoxyphenyl)-4,5-bis[4-(4-methylpiperazin-1-yl)phenyl]imidazol-2-yl]carbazole](/img/structure/B10828285.png)
![(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide;methane](/img/structure/B10828296.png)
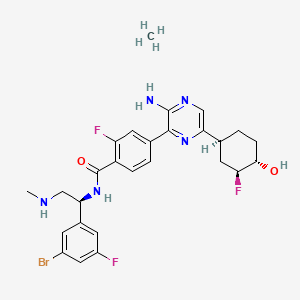
![(3S,4R,6S)-5-amino-6-[(3S,4R,6S)-5-amino-6-[(3S,4R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane](/img/structure/B10828310.png)
